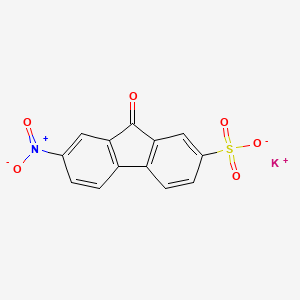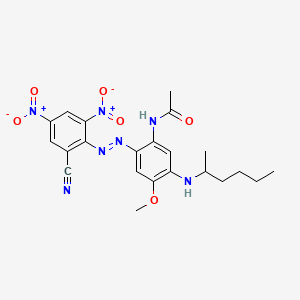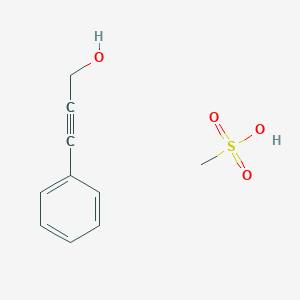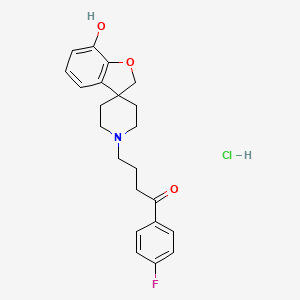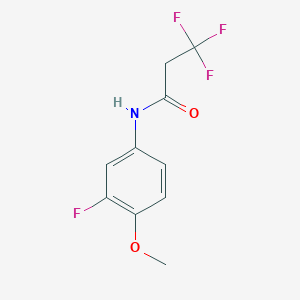
3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide: It is characterized by the presence of trifluoromethyl and fluoro groups, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide typically involves the reaction of 3-fluoro-4-methoxyaniline with 3,3,3-trifluoropropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols or ketones .
Scientific Research Applications
Chemistry: In chemistry, 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated structure allows it to interact with biological molecules in unique ways, making it a potential candidate for drug development and biochemical research .
Medicine: In medicine, it may be explored for its potential therapeutic properties, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability .
Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity .
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These features can enhance its reactivity and stability, making it more suitable for specific applications in research and industry .
Properties
CAS No. |
919486-92-3 |
|---|---|
Molecular Formula |
C10H9F4NO2 |
Molecular Weight |
251.18 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H9F4NO2/c1-17-8-3-2-6(4-7(8)11)15-9(16)5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
WKSIETTVFSZWKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
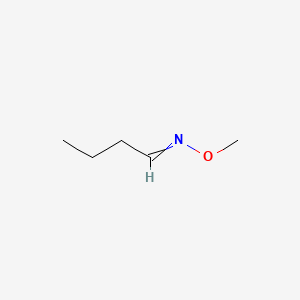
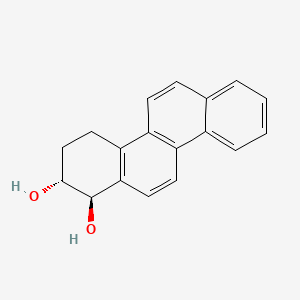
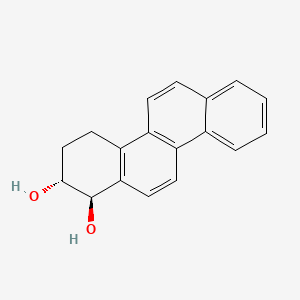
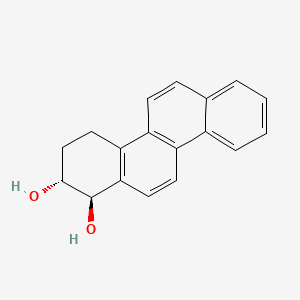
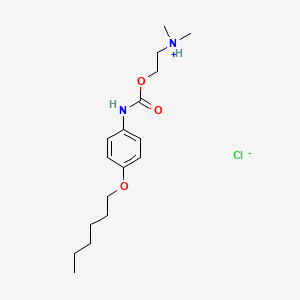
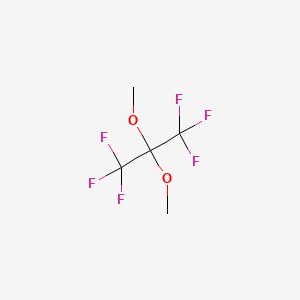
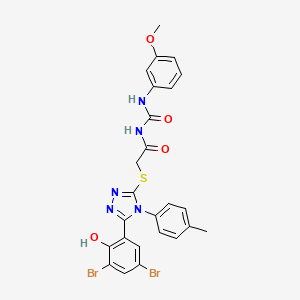
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
